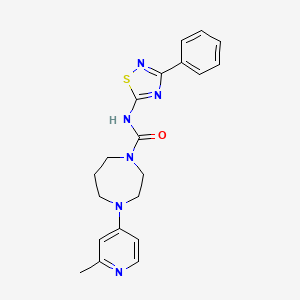
4-biphenyl-2-yl-4H-1,2,4-triazole
Overview
Description
“4-biphenyl-2-yl-4H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid has been reported .Molecular Structure Analysis
The structures of these derivatives are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . Theoretical modeling is used to assign structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines .Chemical Reactions Analysis
The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . A Pd-catalyzed intramolecular C-H functionalization reaction allows access to 1,2,4-triazolophenanthridine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be analyzed using various techniques. For instance, NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers have been analyzed .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of “4-biphenyl-2-yl-4H-1,2,4-triazole” and its derivatives could involve the discovery and development of more effective and potent anticancer agents . The use of these compounds in optoelectronic devices, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs), could also be explored .
Properties
IUPAC Name |
4-(2-phenylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-10-15-16-11-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXZBMZBYYBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B3804218.png)
![1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine](/img/structure/B3804233.png)
![3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B3804234.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-methyl-1,4-diazepane](/img/structure/B3804239.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B3804240.png)
![1-cyclopentyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3804246.png)
![(4-chloro-2-methylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B3804265.png)
![2-methoxy-3-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]pyrazine](/img/structure/B3804268.png)
![2-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B3804275.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}phenol](/img/structure/B3804282.png)
![2-methoxy-6-{[methyl(1-methyl-2-pyridin-2-ylethyl)amino]methyl}phenol](/img/structure/B3804284.png)


![[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amine trifluoroacetate](/img/structure/B3804314.png)
